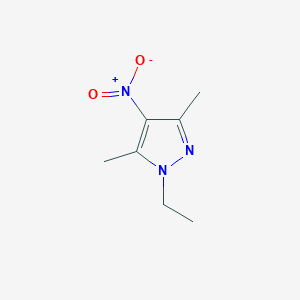
1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” is a research chemical with the molecular formula C7H11N3O2 and a molecular weight of 169.18 . It is a member of the pyrazole family, which are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure can be determined using techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis .
Chemical Reactions Analysis
Pyrazoles, including “this compound”, can participate in a variety of chemical reactions. These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 169.18, a boiling point of 260.1±35.0 ℃ at 760 mmHg, a melting point of 44-47 ℃, and a density of 1.25±0.1 g/cm3 .
Applications De Recherche Scientifique
Molecular Interaction and Spectroscopic Analysis
A study on the molecular interactions, spectroscopic analysis, and chemical reactivity of synthesized compounds related to 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole revealed their potential in forming heterocyclic compounds such as pyrazoline and oxazoline, which could be beneficial in the synthesis of new materials with applications in nonlinear optical (NLO) technologies (Singh et al., 2013).
Reaction with Hydrazines
Research into the reactions of similar compounds with hydrazines has led to the selective formation of pyrazoles, highlighting a methodology for synthesizing potentially biologically active molecules (Mikhed’kina et al., 2009).
Anticancer Activity
Studies on derivatives of pyrazolo[3,4-d]pyrimidin-4-one have shown significant anticancer activity, especially against the MCF-7 human breast adenocarcinoma cell line, suggesting potential therapeutic applications (Abdellatif et al., 2014).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity, offering insights into the development of new drugs with improved efficacy (Hafez et al., 2016).
Synthesis and Characterization
Research on the synthesis and characterization of various pyrazole derivatives, including studies on their structure, chemical reactivity, and potential applications in materials science and pharmaceuticals, provides a foundation for future innovations in these fields (Ozerova et al., 2015).
Orientations Futures
The future directions for “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. As a member of the pyrazole family, it could be used as a scaffold in the synthesis of bioactive chemicals .
Mécanisme D'action
Target of Action
Pyrazole derivatives, which include 1-ethyl-3,5-dimethyl-4-nitro-1h-pyrazole, are known to interact with various biological targets . These targets can be enzymes, receptors, or other proteins that play crucial roles in biological processes .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The interaction between this compound and its targets could lead to changes in the biological processes regulated by these targets.
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular processes, such as signal transduction, gene expression, and metabolic reactions.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known activities of pyrazole derivatives, the effects could potentially include changes in cellular signaling, gene expression, and metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells . .
Analyse Biochimique
Biochemical Properties
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cAMP-specific phosphodiesterases, which are crucial in regulating cellular levels of cyclic AMP (cAMP) . The interaction with these enzymes can modulate the breakdown of cAMP, thereby influencing various signaling pathways. Additionally, the nitro group in this compound can participate in redox reactions, further impacting its biochemical properties.
Cellular Effects
This compound affects various cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of cAMP-specific phosphodiesterases . This modulation can lead to changes in gene expression and cellular metabolism. The compound’s impact on cAMP levels can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, the nitro group can induce oxidative stress in cells, leading to alterations in cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes such as cAMP-specific phosphodiesterases . By binding to the active site of these enzymes, it can alter their activity, leading to changes in cAMP levels. Additionally, the nitro group can undergo reduction reactions, generating reactive intermediates that can interact with cellular components, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, the compound may degrade, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression . At higher doses, toxic or adverse effects may be observed. These effects can include oxidative stress, cellular damage, and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range elicits a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cAMP-specific phosphodiesterases, influencing the breakdown of cAMP . The compound can also undergo reduction reactions, leading to the formation of reactive intermediates that participate in further biochemical reactions. These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution is also affected by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects. For example, it may localize to the cytoplasm or nucleus, depending on its interactions with cellular components. The localization can impact the compound’s activity and function, influencing cellular processes such as gene expression and enzyme activity.
Propriétés
IUPAC Name |
1-ethyl-3,5-dimethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-9-6(3)7(10(11)12)5(2)8-9/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFXYAXIJPCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
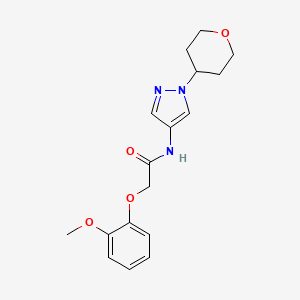
![2-[6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2634961.png)

![N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2634964.png)
![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2634967.png)
![(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2634968.png)
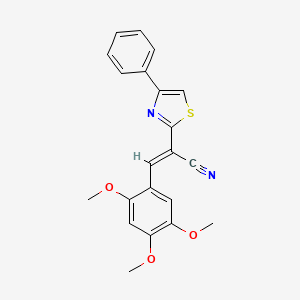
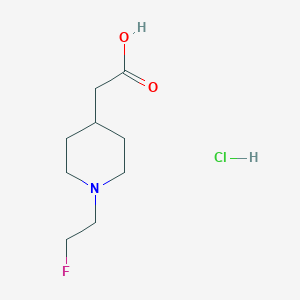
![N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2634974.png)
![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2634975.png)
![Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2634976.png)
![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2634977.png)
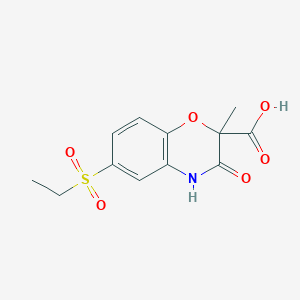
![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634981.png)
